(2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite is a complex organic compound with significant applications in chemical synthesis and research. Its molecular formula is , and it has a molecular weight of approximately 629.9 g/mol. This compound is classified as a phosphoramidite, which is commonly used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
The synthesis of (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite typically involves several steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields are typically proprietary or vary based on laboratory practices.
The molecular structure of (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite can be represented in various ways:
InChI=1S/C38H66N2O3P/c1-26(2)17-13-18-29(7)19-14-20-30(8)21-15-23-38(12)34(22-16-24-39)25-35-33(11)36(31(9)32(10)37(35)42-38)43-44(41)40(27(3)4)28(5)6/h26-30,34H,13-23,25H2,1-12H3/q-1/t29-,30-,34?,38-,44?/m1/s1
.The compound features:
As a phosphoramidite, (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite participates in several key reactions:
The technical details of these reactions often involve specific conditions such as pH control and temperature optimization to achieve high yields and purity.
The mechanism of action for (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite primarily revolves around its role as a phosphitylating agent:
Data supporting these mechanisms can be found in studies focusing on oligonucleotide chemistry and phosphoramidite reactivity.
The physical properties of (2R)-3-(2-Cyanoethyl)-2,5,7,8-tetramethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)chroman-6-yl diisopropylphosphoramidite include:
Key chemical properties include:
Relevant data can be sourced from supplier specifications and safety data sheets .
This compound has several significant applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 7785-88-8
CAS No.: 150196-34-2
CAS No.: 10305-76-7
CAS No.: 23745-82-6